6-Hydroxy-2-[(1E)-2-(2-methoxyphenyl)ethenyl]-5-nitro-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidines, characterized by a pyrimidine ring with various substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving starting materials that include methoxyphenyl derivatives and nitro-substituted pyrimidines. It may also be present in certain natural extracts or can be derived from synthetic pathways established in laboratory settings.
This compound can be classified under:
The synthesis of 6-hydroxy-2-[(1E)-2-(2-methoxyphenyl)ethenyl]-5-nitro-3,4-dihydropyrimidin-4-one can involve several steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and catalysts to ensure high yield and purity. Analytical methods like High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of reactions and verify product identity.
The molecular structure of 6-hydroxy-2-[(1E)-2-(2-methoxyphenyl)ethenyl]-5-nitro-3,4-dihydropyrimidin-4-one can be represented using various chemical notation systems:
COc1ccc(C=C(C(=O)N)c2n(c(=O)n(c2C(=C)C)c1O)C(=O)N)=C(C(=O)N)c(C(=O)N)=C(C(=O)N)c(C(=O)N)=C(C(=O)N)c(C(=O)N)=C(C(=O)N)c(C(=O)N)=C(C(=O)N)c(C(=O)N)=C(C(=O)N)c(C(=O)N)=C(C(=O)N)c(C(=O)N)=C(C(=O)N)c(C(=O)N)=CThe compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups which influence its reactivity and interaction with biological targets.
6-Hydroxy-2-[(1E)-2-(2-methoxyphenyl)ethenyl]-5-nitro-3,4-dihydropyrimidin-4-one can undergo various chemical reactions:
The reactivity of this compound is influenced by its electronic structure and steric hindrance introduced by bulky substituents. Reaction conditions such as temperature, solvent, and catalysts play crucial roles in determining the outcome of these reactions.
The mechanism of action for 6-hydroxy-2-[(1E)-2-(2-methoxyphenyl)ethenyl]-5-nitro-3,4-dihydropyrimidin-4-one is not fully elucidated but may involve:
Research into similar compounds suggests that modifications in the substituents can lead to significant changes in biological activity, indicating a structure-activity relationship that warrants further investigation.
Analytical techniques such as Infrared Spectroscopy (IR), Ultraviolet-visible Spectroscopy (UV-vis), and Mass Spectrometry (MS) are commonly used to characterize these properties accurately.
6-Hydroxy-2-[(1E)-2-(2-methoxyphenyl)ethenyl]-5-nitro-3,4-dihydropyrimidin-4-one has potential applications in:
CAS No.: 28008-55-1
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7